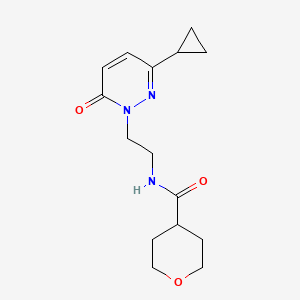
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide is a useful research compound. Its molecular formula is C15H21N3O3 and its molecular weight is 291.351. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Comparación Con Compuestos Similares
N-(2-(3-phenyl-6-oxopyridazin-1(6H)-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide
N-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide
N-(2-(3-ethyl-6-oxopyridazin-1(6H)-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide
Actividad Biológica
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure featuring a pyridazine ring, which is known for its diverse biological properties. The molecular formula is C13H18N4O3, and it has a molecular weight of 278.31 g/mol. The structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate signaling pathways involved in cell proliferation and apoptosis.
- Enzyme Inhibition : The compound has been shown to act as an inhibitor of various proteases, similar to other pyridazine derivatives that target the HCV NS3/4A protease . Such inhibition can disrupt viral replication processes.
- Cell Cycle Modulation : In vitro studies indicate that this compound induces G1 phase cell cycle arrest and promotes apoptosis in cancer cell lines, suggesting its potential as an anticancer agent.
Antitumor Activity
Recent studies have demonstrated that this compound exhibits significant antitumor activity:
- In Vitro Studies : The compound has been tested against various cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis. For example, it was effective against breast cancer and lung cancer cell lines, with IC50 values indicating potent activity.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF7 (Breast) | 10 | G1 arrest, apoptosis induction |
| A549 (Lung) | 15 | Caspase activation |
Antiviral Activity
In addition to its antitumor properties, the compound has shown potential antiviral effects:
- HCV Protease Inhibition : Similar structural analogs have been documented to inhibit HCV NS3/4A protease effectively, suggesting that this compound may exert similar effects .
Case Studies
Several case studies have highlighted the efficacy of compounds related to this compound:
- Study on Cancer Cell Lines : A study conducted on multiple cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability and increased markers of apoptosis. The findings support its development as a potential chemotherapeutic agent.
- In Vivo Studies : Animal model studies have indicated that administration of this compound leads to tumor size reduction in xenograft models, reinforcing the need for further clinical investigations.
Propiedades
IUPAC Name |
N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]oxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c19-14-4-3-13(11-1-2-11)17-18(14)8-7-16-15(20)12-5-9-21-10-6-12/h3-4,11-12H,1-2,5-10H2,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQUXVDGDRNDIOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CCNC(=O)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













